1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
Overview
Description
1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is an organic compound with the molecular formula C11H16N2OS. It is characterized by the presence of a thiourea group, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 2,6-dimethylaniline with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea can be compared with other thiourea derivatives such as:
- 1-(2,6-Dimethylphenyl)-3-(2-chloroethyl)thiourea
- 1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)thiourea
- 1-(2,6-Dimethylphenyl)-3-(2-aminomethyl)thiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The unique hydroxyethyl group in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-4-3-5-9(2)10(8)13-11(15)12-6-7-14/h3-5,14H,6-7H2,1-2H3,(H2,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWDCHNCNXURHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369663 | |
Record name | 1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52266-60-1 | |
Record name | N-(2,6-Dimethylphenyl)-N′-(2-hydroxyethyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52266-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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